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molecular formula C11H17BClNO2 B8466119 6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No. B8466119
M. Wt: 241.52 g/mol
InChI Key: XFACSVJRYJKMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546357B2

Procedure details

To a solution of (E)-3,3-dimethyl-6-(2-nitrovinyl)benzo[c][1,2]oxaborol-1(3H)-ol (117 mg, 0.5 mmol) in MeOH (15 mL) at rt was added Pd(OH)2 (20%) dust (48 mg, 0.078 mmol) and HCl (3N, 0.3 mL). The reaction mixture was stirred at rt for 8 h under H2 atmosphere. Methanol was added and the mixture was filtered through Celite. The organic layer was concentrated under reduced pressure to give the crude compound 6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride as a light yellow oil. It was used in next step without further purification. MS: m/z=206.1 (M+1, ESI+).
Quantity
117 mg
Type
reactant
Reaction Step One
[Compound]
Name
dust
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[O:6][B:5]([OH:7])[C:4]2[CH:8]=[C:9](/[CH:12]=[CH:13]/[N+:14]([O-])=O)[CH:10]=[CH:11][C:3]1=2.[ClH:18]>CO.[OH-].[OH-].[Pd+2]>[ClH:18].[NH2:14][CH2:13][CH2:12][C:9]1[CH:10]=[CH:11][C:3]2[C:2]([CH3:1])([CH3:17])[O:6][B:5]([OH:7])[C:4]=2[CH:8]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
CC1(C2=C(B(O1)O)C=C(C=C2)\C=C\[N+](=O)[O-])C
Name
dust
Quantity
48 mg
Type
reactant
Smiles
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 8 h under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.NCCC=1C=CC2=C(B(OC2(C)C)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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